Cas no 1261823-83-9 (2'-Methylsulfanyl-3-(trifluoromethyl)biphenyl)
2'-Methylsulfanyl-3-(trifluoromethyl)biphenyl Chemical and Physical Properties
Names and Identifiers
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- 2'-Methylsulfanyl-3-(trifluoromethyl)biphenyl
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- Inchi: 1S/C14H11F3S/c1-18-13-8-3-2-7-12(13)10-5-4-6-11(9-10)14(15,16)17/h2-9H,1H3
- InChI Key: VGQUJFBBYAVXKO-UHFFFAOYSA-N
- SMILES: S(C)C1C=CC=CC=1C1C=CC=C(C(F)(F)F)C=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 264
- XLogP3: 4.9
- Topological Polar Surface Area: 25.3
2'-Methylsulfanyl-3-(trifluoromethyl)biphenyl Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011000154-250mg |
2'-Methylsulfanyl-3-(trifluoromethyl)biphenyl |
1261823-83-9 | 97% | 250mg |
504.00 USD | 2021-07-05 | |
| Alichem | A011000154-500mg |
2'-Methylsulfanyl-3-(trifluoromethyl)biphenyl |
1261823-83-9 | 97% | 500mg |
839.45 USD | 2021-07-05 | |
| Alichem | A011000154-1g |
2'-Methylsulfanyl-3-(trifluoromethyl)biphenyl |
1261823-83-9 | 97% | 1g |
1,445.30 USD | 2021-07-05 |
2'-Methylsulfanyl-3-(trifluoromethyl)biphenyl Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on 2'-Methylsulfanyl-3-(trifluoromethyl)biphenyl
Introduction to 2'-Methylsulfanyl-3-(trifluoromethyl)biphenyl (CAS No. 1261823-83-9)
2'-Methylsulfanyl-3-(trifluoromethyl)biphenyl, identified by its Chemical Abstracts Service (CAS) number 1261823-83-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and materials science due to its unique structural and functional properties. This biphenyl derivative features a methylsulfanyl group at the 2-position and a trifluoromethyl group at the 3-position, which endow it with distinct electronic and steric characteristics. The presence of these substituents not only influences its chemical reactivity but also opens up diverse applications in drug development, agrochemicals, and advanced material synthesis.
The biphenyl core structure is a well-known motif in organic chemistry, widely recognized for its stability and versatility in forming complex molecules. The introduction of electron-withdrawing and electron-donating groups at specific positions on the biphenyl ring can significantly modulate its interactions with biological targets, making it a valuable scaffold for medicinal chemistry. In particular, the methylsulfanyl group (-SCH₃) contributes to the compound's solubility and ability to engage in hydrogen bonding, while the trifluoromethyl group (-CF₃) enhances lipophilicity and metabolic stability, which are critical factors in drug design.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the behavior of such compounds with high precision. Studies have shown that the electronic distribution around the biphenyl ring in 2'-Methylsulfanyl-3-(trifluoromethyl)biphenyl is significantly influenced by the nature of the substituents. The trifluoromethyl group, being highly electronegative, creates a region of increased electron density at its position, which can interact favorably with polar or charged residues in biological targets. This property has been leveraged in the design of novel ligands targeting enzymes involved in metabolic pathways.
In the realm of pharmaceutical research, derivatives of biphenyl have been extensively explored for their potential as kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and antiviral agents. The structural features of 2'-Methylsulfanyl-3-(trifluoromethyl)biphenyl make it an attractive candidate for further derivatization to enhance binding affinity and selectivity. For instance, modifications at the 4-position or introduction of additional heterocyclic moieties could lead to compounds with improved pharmacokinetic profiles. Preliminary computational studies suggest that this compound may exhibit inhibitory activity against certain serine/threonine kinases, which are implicated in cancer progression and inflammatory diseases.
The synthesis of 2'-Methylsulfanyl-3-(trifluoromethyl)biphenyl typically involves multi-step organic reactions, including cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, followed by functional group transformations. The use of palladium catalysts is common in these reactions due to their ability to facilitate carbon-carbon bond formation under mild conditions. Advances in catalytic systems have enabled more efficient and sustainable synthetic routes, reducing waste generation and improving yields. Green chemistry principles are increasingly being applied to optimize these processes, ensuring that the production of such compounds aligns with environmental sustainability goals.
From a materials science perspective, the electronic properties of biphenyl derivatives like 2'-Methylsulfanyl-3-(trifluoromethyl)biphenyl make them promising candidates for organic semiconductors and light-emitting diodes (OLEDs). The presence of fluorine atoms enhances charge transport properties, while steric hindrance introduced by the methylsulfanyl group can influence molecular packing and film formation. Researchers are exploring these compounds for use in flexible electronics and optoelectronic devices, where tunable electronic characteristics are essential for performance optimization.
The biological activity of 2'-Methylsulfanyl-3-(trifluoromethyl)biphenyl has also been investigated in vitro using high-throughput screening (HTS) platforms. These screens allow for rapid assessment of thousands of compounds against a wide range of biological targets, facilitating the identification of lead structures for further development. Initial data suggest that this compound may possess antimicrobial properties due to its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Such findings warrant further investigation into its potential as a therapeutic agent or biocide.
In conclusion, 2'-Methylsulfanyl-3-(trifluoromethyl)biphenyl (CAS No. 1261823-83-9) represents a structurally interesting compound with diverse applications across multiple scientific disciplines. Its unique combination of electronic and steric features makes it a valuable building block for drug discovery, materials science, and advanced chemical synthesis. As research continues to uncover new methodologies for functionalizing biphenyl derivatives, compounds like this one are likely to play an increasingly important role in addressing global challenges in medicine and technology.
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